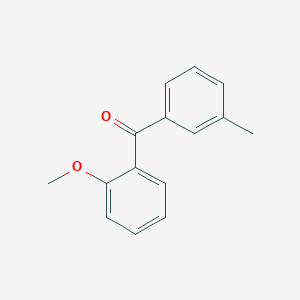

2-Methoxy-3'-methylbenzophenone

概要

説明

2-Methoxy-3’-methylbenzophenone is a benzophenone derivative. It has a molecular formula of C15H14O2 and a molecular weight of 226.27 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-3’-methylbenzophenone consists of a benzophenone core with a methoxy group (OCH3) and a methyl group (CH3) attached to the phenyl rings .Physical And Chemical Properties Analysis

2-Methoxy-3’-methylbenzophenone is a colorless liquid . It has a molecular weight of 226.27 g/mol .科学的研究の応用

Food Safety Research

Specific Scientific Field

This application falls under the field of Food Safety and Environmental Health .

Comprehensive Summary of the Application

Benzophenone derivatives, including 2-Methoxy-3’-methylbenzophenone, are used in the analysis of packaged cereal-based foods. They are identified and quantified to ensure food safety .

Methods of Application or Experimental Procedures

A sensitive multi-residue analytical method was established and validated for identifying benzophenone (BP) and nine BP derivatives. The method involved solid–liquid extraction pretreatment and ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS). The analysis was performed on 85 packaged cereal-based food samples .

Results or Outcomes

The method had satisfactory linearity (R 2 ≥ 0.995), low limits of detection (pastry: 0.02–4.2 ng/g; rice and noodle: 0.02–2 ng/g), and favorable precision, with within-run and between-run coefficient of variation ranges of 1–29% and 1–28%, respectively .

Organic Chemistry Research

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive Summary of the Application

Benzophenone derivatives are used in reactions at the benzylic position. These reactions are crucial for synthesis problems .

Methods of Application or Experimental Procedures

One common reaction is the free radical bromination of alkyl benzenes. This reaction requires a benzylic hydrogen attached to the carbon, which is necessary for this reaction .

Results or Outcomes

The bromine adds exclusively to the benzylic position, replacing one of the benzylic hydrogens .

Sunscreen and Cosmetic Products

Specific Scientific Field

This application falls under the field of Cosmetic Science .

Comprehensive Summary of the Application

Benzophenone derivatives, including 2-Methoxy-3’-methylbenzophenone, are used in sunscreen formulations, hair sprays, and cosmetics because they help prevent potential damage from sunlight exposure .

Methods of Application or Experimental Procedures

These compounds are added to the product formulation as UV blockers to prevent photo-degradation of the packaging polymers or its contents .

Results or Outcomes

The use of benzophenone-derivatives which structurally resemble a strong photosensitizer has been criticized due to controversies about its environmental impact and safety profile .

将来の方向性

特性

IUPAC Name |

(2-methoxyphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)15(16)13-8-3-4-9-14(13)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJKYKUCZRJOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493203 | |

| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3'-methylbenzophenone | |

CAS RN |

33785-70-5 | |

| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

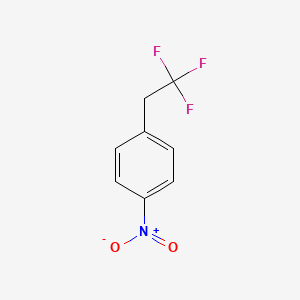

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

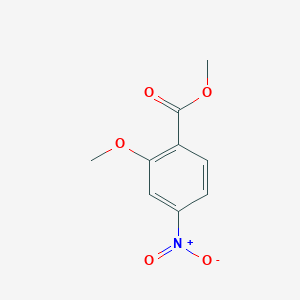

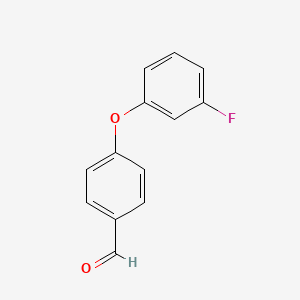

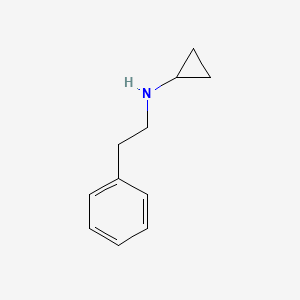

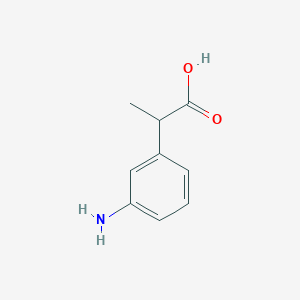

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)